Calpain I and II Inhibitory Potency
Calpain inhibitor II (ALLM) demonstrates a 1.9-fold greater potency for calpain I over calpain II, a selectivity profile that contrasts with several other common inhibitors. For example, the closely related compound Calpain Inhibitor I (ALLN) exhibits only a 1.15-fold difference in potency between the two isoforms, while the more selective (Rac)-Calpain Inhibitor XII shows a 6.3-fold preference for calpain I [1][2]. This differential isoform selectivity can be critical in studies aiming to discern the specific roles of μ-calpain vs. m-calpain.
| Evidence Dimension | Inhibitor binding affinity (Ki) |
|---|---|
| Target Compound Data | Calpain I Ki = 120 nM; Calpain II Ki = 230 nM |
| Comparator Or Baseline | Calpain Inhibitor I (ALLN): Calpain I Ki = 190 nM, Calpain II Ki = 220 nM; (Rac)-Calpain Inhibitor XII: Calpain I Ki = 19 nM, Calpain II Ki = 120 nM |
| Quantified Difference | ALLM is 1.9-fold more selective for Calpain I. ALLN is 1.15-fold more selective for Calpain I. Calpain Inhibitor XII is 6.3-fold more selective for Calpain I. |
| Conditions | In vitro enzyme inhibition assays using purified proteases. |
Why This Matters
The distinct isoform selectivity profile of ALLM is crucial for experiments designed to attribute a cellular phenotype to calpain I vs. calpain II activity, and using a different inhibitor could lead to misidentification of the key protease isoform.
- [1] Bertin Bioreagent. Calpain Inhibitor II - Applications - CAT N°: 15994. Product Datasheet. View Source
- [2] Hoelzel Biotech. (Rac)-Calpain Inhibitor XII - Product Datasheet. View Source
